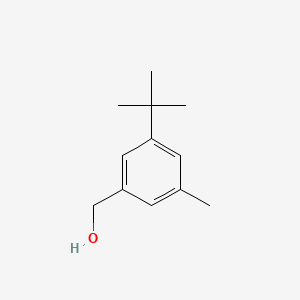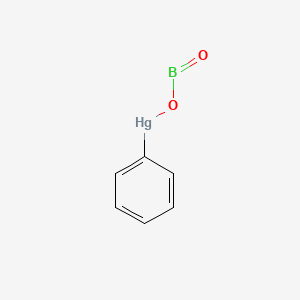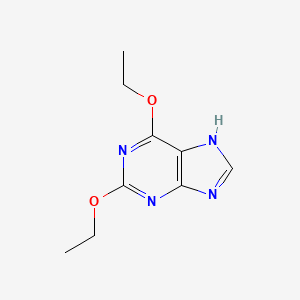
2,6-diethoxy-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 112523 involves several steps, starting with the preparation of the purine core. One common method involves the reaction of ethyl cyanoacetate with guanidine to form 2-amino-6-ethoxypurine. This intermediate is then further reacted with ethanol under acidic conditions to yield 2,6-diethoxy-5H-purine . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
NSC 112523 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NSC 112523 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying purine metabolism and enzyme interactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of NSC 112523 involves its interaction with enzymes involved in purine metabolism. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
NSC 112523 can be compared with other purine derivatives such as:
Properties
CAS No. |
20419-69-6 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2,6-diethoxy-7H-purine |
InChI |
InChI=1S/C9H12N4O2/c1-3-14-8-6-7(11-5-10-6)12-9(13-8)15-4-2/h5H,3-4H2,1-2H3,(H,10,11,12,13) |
InChI Key |
ULKSPUWPWKASIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC=N2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


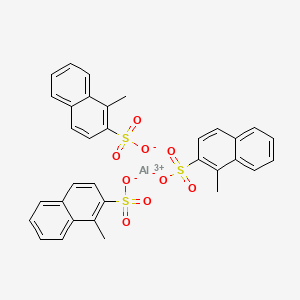
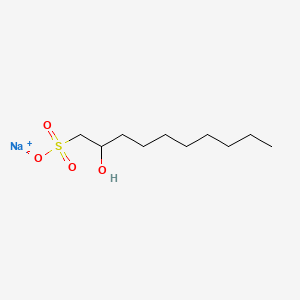


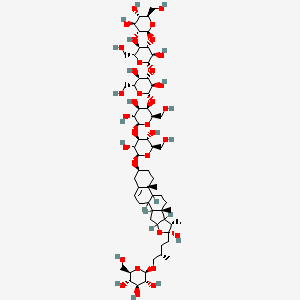
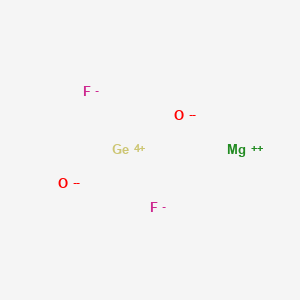
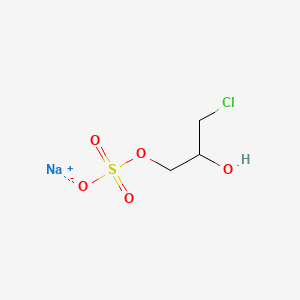
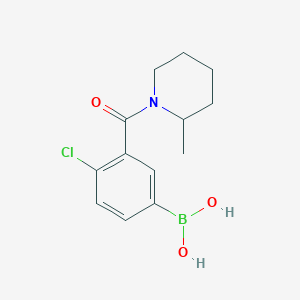
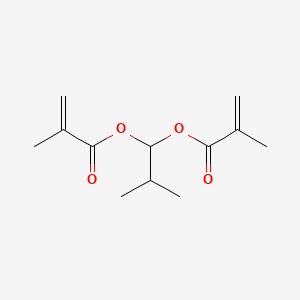

![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
